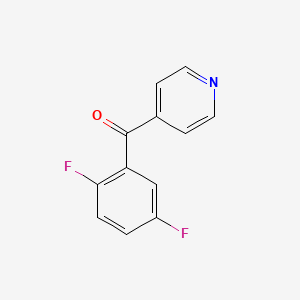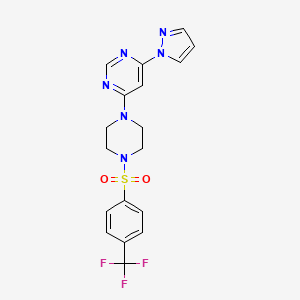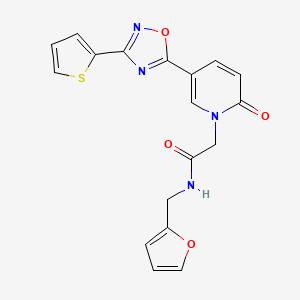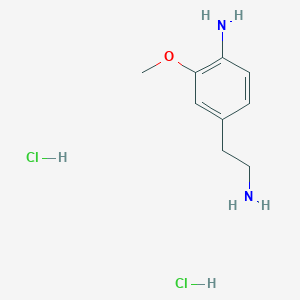
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a pyrimidine ring, a piperazine ring, and a pyridine ring . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are typically synthesized through a series of reactions involving the corresponding amines, acids, and other reagents . The structures of these compounds are usually confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .Molecular Structure Analysis
The molecular structure of similar compounds is typically established by NMR and MS analysis . These techniques allow for the identification of the different functional groups present in the molecule and their arrangement.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, they are often thermally stable and exhibit acceptable densities . The melting points and NMR data are typically reported .Aplicaciones Científicas De Investigación
Anticancer Activity
1,2,4-Triazole derivatives have been extensively studied for their anticancer properties. They exhibit potent inhibitory activities against various cancer cell lines, including MCF-7 and HCT-116 . These compounds can induce apoptosis in cancer cells, which is a programmed cell death process crucial for stopping the proliferation of cancerous cells . The ability to selectively target cancer cells while sparing normal cells makes these derivatives promising candidates for cancer therapy.
Antimicrobial and Antibacterial Properties
The triazole ring is known to possess significant antimicrobial and antibacterial activities. This makes the compound potentially useful in the development of new antibiotics that can combat resistant strains of bacteria . The structural flexibility of triazole allows for the synthesis of diverse molecules that can be tailored to target specific microbial pathways.
Antiviral Applications
Triazole derivatives have shown effectiveness against various viral infections. Their mechanism often involves inhibiting the replication of the virus, thereby reducing the viral load in the host . This property can be harnessed to develop antiviral drugs, especially in a time when emerging viral diseases are a global health concern.
Antifungal Uses
Similar to their antibacterial properties, triazole compounds are also potent antifungals. They have been used in the treatment of fungal infections, including those that are difficult to treat with conventional antifungal agents . The triazole core can disrupt the synthesis of fungal cell membranes, leading to the death of the fungal cells.
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of 1,2,4-triazole derivatives make them suitable for the development of new pain relief medications . They can modulate the body’s inflammatory response and provide relief from pain without the side effects associated with some nonsteroidal anti-inflammatory drugs (NSAIDs).
Anticonvulsant Properties
1,2,4-Triazole derivatives have been recognized for their potential as anticonvulsant agents. They can be used to manage seizures and are being investigated for their efficacy in treating various types of epilepsy .
Antidepressant and Anxiolytic Potential
Research has indicated that certain triazole derivatives can act on the central nervous system to produce antidepressant and anxiolytic effects . This opens up possibilities for the development of new psychiatric medications that could help manage depression and anxiety disorders.
Agricultural Applications
In agriculture, triazole derivatives are used as fungicides to protect crops from fungal diseases . Their robust fungicidal activity helps in increasing crop yield and ensuring food security.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds with a 1,2,4-triazole core have been reported to exhibit potent inhibitory activities against various cancer cell lines
Mode of Action
Compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that this compound may interact with its targets, leading to programmed cell death.
Result of Action
Similar compounds have been shown to exhibit cytotoxic effects against various cancer cell lines
Propiedades
IUPAC Name |
(2-methoxypyridin-3-yl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N8O2/c1-27-16-13(3-2-4-19-16)17(26)24-7-5-23(6-8-24)14-9-15(21-11-20-14)25-12-18-10-22-25/h2-4,9-12H,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOVDKXHALPJGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide](/img/no-structure.png)
![8-ethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2363625.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2363626.png)





![(Z)-2-(2-iodobenzylidene)-6,7,8,9-tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one](/img/structure/B2363639.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-[(4-methoxyphenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2363640.png)
![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2363642.png)

![3-(3-chloro-4-fluorophenyl)-8-methoxy-1-(4-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B2363645.png)
